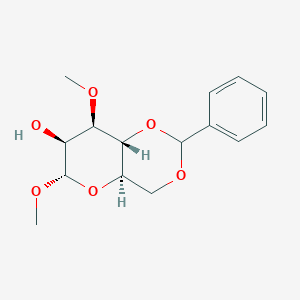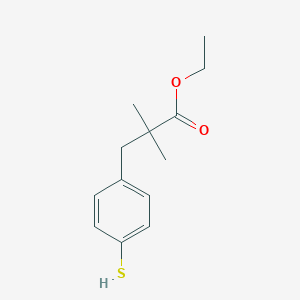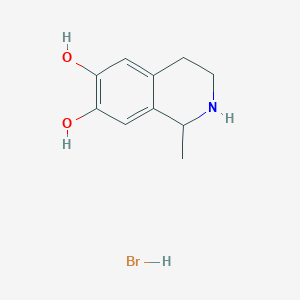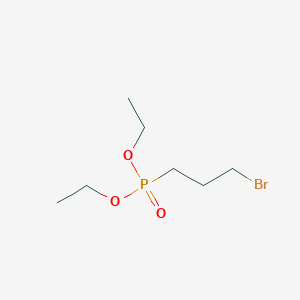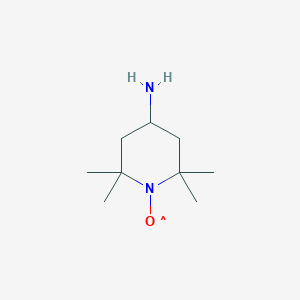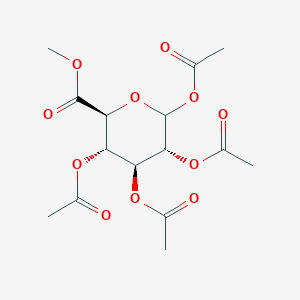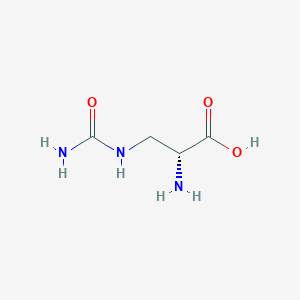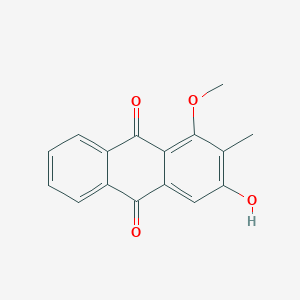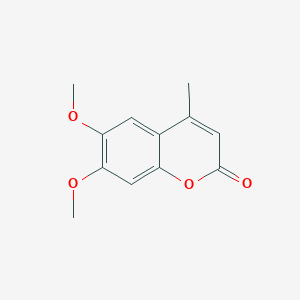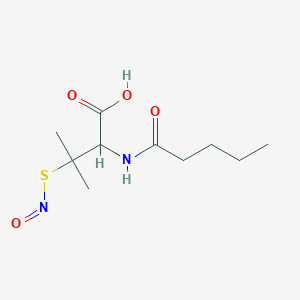
snvp
Übersicht
Beschreibung
S-Nitroso-N-valeryl-D,L-penicillamine is a compound known for its high lipophilicity and stability in solution. It is primarily used as a nitric oxide (NO) donor, which plays a crucial role in various physiological processes such as vasodilation, blood pressure regulation, neurotransmission, and immune response modulation .
Wissenschaftliche Forschungsanwendungen
S-Nitroso-N-valeryl-D,L-penicillamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying nitrosation reactions and NO release mechanisms.
Biology: Investigated for its role in cellular signaling and redox regulation.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, neurodegenerative disorders, and immune modulation.
Industry: Utilized in the development of NO-releasing materials and coatings
Wirkmechanismus
Target of Action
S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is primarily a Nitric Oxide Synthase (NOS) activator . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Mode of Action
This compound interacts with its target, NOS, to stimulate the production of NO . NO is a potent vasodilator that plays a crucial role in regulating vascular tone and blood flow. It achieves this by relaxing the smooth muscle in the blood vessel walls, leading to vasodilation and increased blood flow .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway . In this pathway, NO produced by NOS activates soluble guanylate cyclase, leading to the production of cGMP. This secondary messenger molecule then triggers a series of intracellular events leading to smooth muscle relaxation and vasodilation .
Pharmacokinetics
It is known that this compound exhibits high lipophilicity and stability in solution . These properties could potentially enhance its bioavailability and allow for sustained release of NO in the body .
Result of Action
The primary result of this compound’s action is the prolonged vasodilation in isolated rat femoral arteries . This is achieved through the sustained release of NO, leading to continuous activation of the NO-cGMP pathway and persistent smooth muscle relaxation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of certain metal ions and amino acids. For instance, the presence of Cu(II) and cysteine can accelerate the decomposition of this compound . This could potentially affect the stability and efficacy of this compound in different physiological environments .
Biochemische Analyse
Biochemical Properties
S-Nitroso-N-valeryl-D,L-penicillamine can interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit higher lipophilicity and greater stability in solution than S-nitroso-N-acetyl-D,L-penicillamine (SNAP) . The presence of Cu(II) and cysteine can accelerate its decomposition .
Cellular Effects
S-Nitroso-N-valeryl-D,L-penicillamine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to activate a non-neuronal cardiac cholinergic system to synthesize acetylcholine and augment cardiac function . It also exerts beneficial effects on cardiac function by enhancing diastolic function and cardiac output .
Molecular Mechanism
At the molecular level, S-Nitroso-N-valeryl-D,L-penicillamine exerts its effects through various mechanisms. It has been found to gradually elevate intracellular cGMP levels and nitric oxide (NO) levels, resulting in the gradual transactivation and translation of the choline acetyltransferase gene .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Nitroso-N-valeryl-D,L-penicillamine have been observed to change over time. It has been found to exhibit higher lipophilicity and greater stability in solution than SNAP . The presence of Cu(II) and cysteine can accelerate its decomposition .
Dosage Effects in Animal Models
In animal models, the effects of S-Nitroso-N-valeryl-D,L-penicillamine have been found to vary with different dosages. For instance, it has been found to cause prolonged vasodilatation in endothelium-denuded vessels at moderate and high concentrations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
S-Nitroso-N-valeryl-D,L-penicillamine can be synthesized through the nitrosation of N-valeryl-D,L-penicillamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and prevent decomposition of the product .
Industrial Production Methods
Industrial production of S-Nitroso-N-valeryl-D,L-penicillamine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The presence of copper (II) ions and cysteine can accelerate the decomposition of the compound, so these factors are carefully managed during production .
Analyse Chemischer Reaktionen
Types of Reactions
S-Nitroso-N-valeryl-D,L-penicillamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to release nitric oxide (NO), which is a key aspect of its function as an NO donor.
Substitution: The nitroso group can be substituted by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as ascorbic acid or thiols can facilitate the release of NO.
Substitution: Nucleophiles like thiols or amines can react with the nitroso group under controlled conditions.
Major Products Formed
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Nitric oxide (NO) and the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
S-Nitroso-N-valeryl-D,L-penicillamine is compared with other NO donors such as S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) and its analogues:
S-Nitroso-N-acetyl-D,L-penicillamine (SNAP): Similar in function but differs in stability and lipoph
Eigenschaften
IUPAC Name |
3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S/c1-4-5-6-7(13)11-8(9(14)15)10(2,3)17-12-16/h8H,4-6H2,1-3H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRZCAKMRYXQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274459 | |
| Record name | snvp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225233-99-8 | |
| Record name | 3-(Nitrosothio)-N-(1-oxopentyl)valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | snvp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



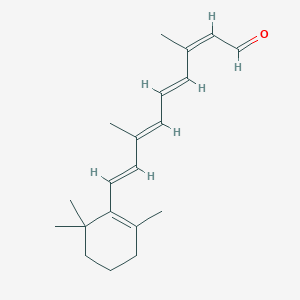
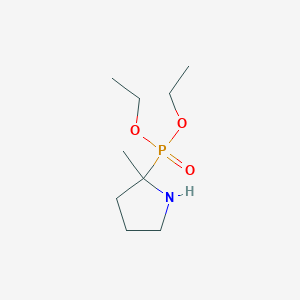
![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)
